molecular formula C12H18N2O2 B8642623 N1-Isopropyl-N1-(4-methoxyphenyl)glycinamide CAS No. 173944-93-9

N1-Isopropyl-N1-(4-methoxyphenyl)glycinamide

Cat. No. B8642623
M. Wt: 222.28 g/mol
InChI Key: XZMLJQBLYQKBGK-UHFFFAOYSA-N
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Patent
US05859007

Procedure details

A solution of 2.86 g of 2-bromo-N-isopropyl-N-(4-methoxy-phenyl)-acetamide (10 mmol) in 100 mL methanol is saturated with ammonia at 0° C. and left for 3 days at ambient temperature in a sealed flask. Methanol and ammonia were removed in vacuo and the residue is dissolved in 100 mL of chloroform and washed with water (2×50 mL). The organic layer is dried over anhydrous MgSO4, filtered, concentrated in vacuo and dried under high vacuum to afford 2.7 g of 2-Amino-N-isopropyl-N-(4-methoxy-phenyl)-acetamide as an oil: 1H NMR (300 MHz, CDCl3) δ6.96 (m, 4H), 4.99 (m, 1H), 3.84 (s, 3H), 2.97 (s, 2H), 1.58 (s, 2H), 1.05 (d, 6H, J=6.6); low resolution MS (ESI)m/e 223 (MH+).
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([N:5]([CH:14]([CH3:16])[CH3:15])[C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)=[O:4].[NH3:17]>CO>[NH2:17][CH2:2][C:3]([N:5]([CH:14]([CH3:16])[CH3:15])[C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)=[O:4]

Inputs

Step One
Name
Quantity
2.86 g
Type
reactant
Smiles
BrCC(=O)N(C1=CC=C(C=C1)OC)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol and ammonia were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 100 mL of chloroform
WASH
Type
WASH
Details
washed with water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
NCC(=O)N(C1=CC=C(C=C1)OC)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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